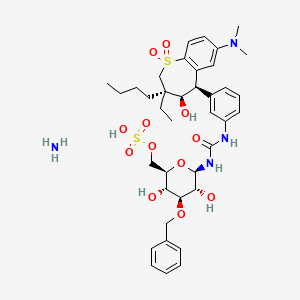

Volixibat ammonium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Volixibat ammonium is a compound under investigation for its potential therapeutic applications, particularly in the treatment of non-alcoholic steatohepatitis (NASH) and other cholestatic liver diseases.

Méthodes De Préparation

The synthesis of volixibat ammonium involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically involves the following steps:

Formation of the benzothiepin intermediate: This involves the reaction of a butyl-substituted benzothiepin with various reagents to introduce functional groups necessary for further reactions.

Glycosylation: The benzothiepin intermediate undergoes glycosylation with a glucopyranosyl donor to form a glucopyranosyl-benzothiepin intermediate.

Sulfonation: The glucopyranosyl-benzothiepin intermediate is then sulfonated to introduce a sulfo group, forming the sulfo-glucopyranosyl-benzothiepin intermediate.

Final coupling: The sulfo-glucopyranosyl-benzothiepin intermediate is coupled with a phenylurea derivative to form this compound.

Industrial production methods for this compound are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions. These methods often involve the use of automated reactors and purification systems to ensure consistent product quality.

Analyse Des Réactions Chimiques

Volixibat ammonium undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can occur at the sulfo group, converting it to a sulfide or thiol derivative.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used but generally include oxidized, reduced, and substituted derivatives of this compound.

Applications De Recherche Scientifique

Volixibat ammonium has several scientific research applications, including:

Chemistry: It is used as a model compound to study the inhibition of bile acid transporters and the effects of such inhibition on bile acid metabolism.

Biology: The compound is used to investigate the role of bile acids in various biological processes, including lipid metabolism and cholesterol homeostasis.

Medicine: this compound is being studied for its potential therapeutic applications in treating NASH, primary biliary cholangitis (PBC), and primary sclerosing cholangitis (PSC). .

Mécanisme D'action

Volixibat ammonium exerts its effects by inhibiting the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). This inhibition prevents the reabsorption of bile acids from the intestine, leading to increased fecal excretion of bile acids. As a result, the liver must synthesize new bile acids from cholesterol, which can help reduce cholesterol levels and improve liver function .

The molecular targets of this compound include the IBAT protein, which is primarily expressed in the ileum. By blocking this transporter, this compound disrupts the enterohepatic circulation of bile acids, leading to various downstream effects on lipid metabolism and liver function .

Comparaison Avec Des Composés Similaires

Volixibat ammonium is part of a class of compounds known as IBAT inhibitors. Similar compounds include:

Elobixibat: Another IBAT inhibitor used to treat chronic constipation by increasing bile acid excretion and stimulating bowel movements.

Maralixibat: An IBAT inhibitor being investigated for the treatment of cholestatic liver diseases, including Alagille syndrome and progressive familial intrahepatic cholestasis.

Odevixibat: An IBAT inhibitor approved for the treatment of progressive familial intrahepatic cholestasis.

Its ability to significantly reduce bile acid levels and improve liver function makes it a promising candidate for further development and clinical use .

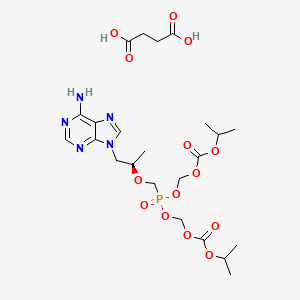

Propriétés

Numéro CAS |

1025019-31-1 |

|---|---|

Formule moléculaire |

C38H54N4O12S2 |

Poids moléculaire |

823.0 g/mol |

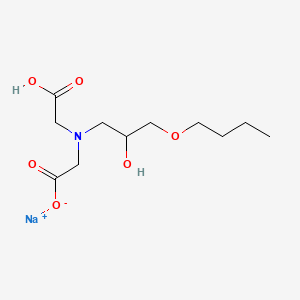

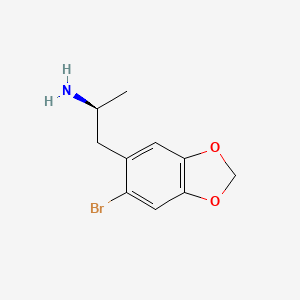

Nom IUPAC |

azane;[(2R,3R,4S,5R,6R)-6-[[3-[(3S,4R,5R)-3-butyl-7-(dimethylamino)-3-ethyl-4-hydroxy-1,1-dioxo-4,5-dihydro-2H-1λ6-benzothiepin-5-yl]phenyl]carbamoylamino]-3,5-dihydroxy-4-phenylmethoxyoxan-2-yl]methyl hydrogen sulfate |

InChI |

InChI=1S/C38H51N3O12S2.H3N/c1-5-7-18-38(6-2)23-54(46,47)30-17-16-27(41(3)4)20-28(30)31(35(38)44)25-14-11-15-26(19-25)39-37(45)40-36-33(43)34(51-21-24-12-9-8-10-13-24)32(42)29(53-36)22-52-55(48,49)50;/h8-17,19-20,29,31-36,42-44H,5-7,18,21-23H2,1-4H3,(H2,39,40,45)(H,48,49,50);1H3/t29-,31-,32-,33-,34+,35-,36-,38-;/m1./s1 |

Clé InChI |

JHFURPGPOZEEFG-DXFHJFHKSA-N |

SMILES isomérique |

CCCC[C@@]1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)[C@H]([C@H]1O)C3=CC(=CC=C3)NC(=O)N[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COS(=O)(=O)O)O)OCC5=CC=CC=C5)O)CC.N |

SMILES canonique |

CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)C(C1O)C3=CC(=CC=C3)NC(=O)NC4C(C(C(C(O4)COS(=O)(=O)O)O)OCC5=CC=CC=C5)O)CC.N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N'-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide](/img/structure/B12774427.png)